Protochlorophyllide
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Overview
Description
A photo-active pigment localized in prolamellar bodies occurring within the proplastids of dark-grown bean leaves. In the process of photoconversion, the highly fluorescent protochlorophyllide is converted to chlorophyll.
Scientific Research Applications
Protochlorophyllide Excited-State Dynamics
PChlide's excited-state dynamics are essential for understanding its role in photosynthesis. Sytina et al. (2010) explored this by studying PChlide in various solvents, highlighting the role of solvation and internal charge transfer in its excited state, which is crucial for catalyzing the transformation to chlorophyllide (Sytina et al., 2010).
This compound Reductase Enzyme Activity
Wilks and Timko (1995) developed a system to analyze wild-type and mutant forms of this compound reductase, contributing to our understanding of the enzyme's active site and its crucial role in chlorophyll biosynthesis (Wilks & Timko, 1995).
Product Release Steps in Chlorophyll Biosynthesis
Heyes and Hunter (2004) examined the final stages of the this compound oxidoreductase catalytic cycle, revealing insights into the product release and cofactor binding events, which are pivotal for chlorophyll synthesis (Heyes & Hunter, 2004).
Evolution of this compound Reductases
Schoefs and Franck (2003) discussed the molecular organization and substrate specificity of PChlide reductases, offering insights into the selection of light-dependent enzymes during evolution (Schoefs & Franck, 2003).
Comprehensive Photophysical Picture of this compound a
Dietzek et al. (2009) investigated the photochemistry of PChlide a, contributing to our understanding of its role in the catalysis by this compound oxidoreductase (Dietzek et al., 2009).
Chlorophyll Synthesis in Green Leaves
Dehesh et al. (1987) studied the photoreduction of PChlide in barley, providing insights into the chlorophyll formation process in plants (Dehesh et al., 1987).
Mechanism of Catalysis by this compound Oxidoreductase
Heyes and Hunter (2005) presented an analysis of the catalytic mechanism of this compound oxidoreductase, highlighting its role as a model for studying enzyme catalysis and reaction dynamics (Heyes & Hunter, 2005).
Properties
Molecular Formula |
C35H32MgN4O5 |
---|---|
Molecular Weight |
613 g/mol |
IUPAC Name |
magnesium;3-[(3R)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/t31-;/m1./s1 |
InChI Key |
QBPCOMNNISRCTC-JSSVAETHSA-L |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C.[Mg+2] |
Synonyms |
Monovinyl Protochlorophyllide MV PChlide MV-PChlide Protochlorophyllide Protochlorophyllide A Protochlorophyllide, Monovinyl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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